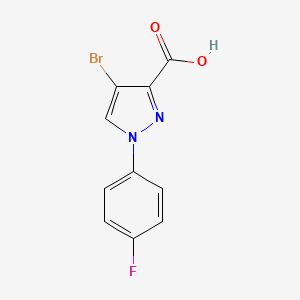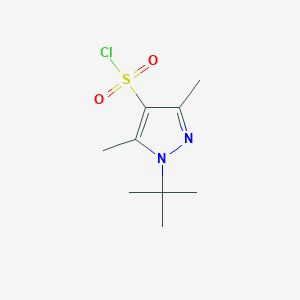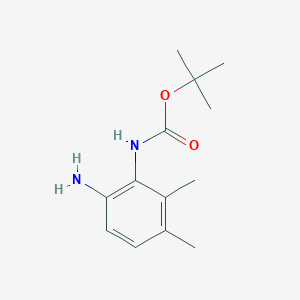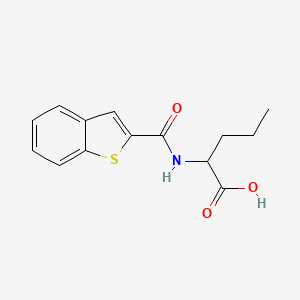![molecular formula C36H20N2O4 B1518113 7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine CAS No. 1395881-55-6](/img/structure/B1518113.png)
7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine
Overview
Description
7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is a complex organic compound with the molecular formula C36H20N2O4 and a molecular weight of 544.57 g/mol. This compound is known for its applications in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and as a hole transport material (HTM).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine typically involves multi-step organic reactions starting from simpler aromatic compounds. The process may include steps such as nitration, reduction, and cyclization under controlled conditions to ensure the formation of the desired structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while maintaining stringent quality control to ensure high purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, 7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is used as a building block for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including its role in cellular processes and interactions with biomolecules.
Medicine: The compound's derivatives are explored for their medicinal properties, particularly in the development of new pharmaceuticals.
Industry: In the industry, this compound is primarily used in the production of OLED materials and HTMs, contributing to advancements in display technology and energy-efficient lighting solutions.
Mechanism of Action
The mechanism by which 7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine exerts its effects involves its interaction with molecular targets and pathways in organic electronic devices. As an HTM, it facilitates the transport of positive charge carriers (holes) within the OLED structure, enhancing the efficiency and performance of the device.
Comparison with Similar Compounds
Similar Compounds:
2,7-Di-tert-butyl-9,9-dimethyl-9H-fluorene-9-bisphenol
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl
N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine
Uniqueness: 7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine stands out due to its unique molecular structure, which provides superior hole transport properties and stability compared to other similar compounds.
Properties
IUPAC Name |
11-(8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaen-11-yl)-8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20N2O4/c1-5-13-27-23(9-1)37-24-10-2-6-14-28(24)40-32-18-21(17-31(39-27)35(32)37)22-19-33-36-34(20-22)42-30-16-8-4-12-26(30)38(36)25-11-3-7-15-29(25)41-33/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIJYRYGPVWGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C4=CC=CC=C4OC5=C3C(=CC(=C5)C6=CC7=C8C(=C6)OC9=CC=CC=C9N8C1=CC=CC=C1O7)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Methyl(phenyl)carbamoyl]benzoic acid](/img/structure/B1518030.png)
![2-Methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B1518031.png)
![{4-[(4-Fluorophenyl)sulfanyl]phenyl}methanamine](/img/structure/B1518032.png)
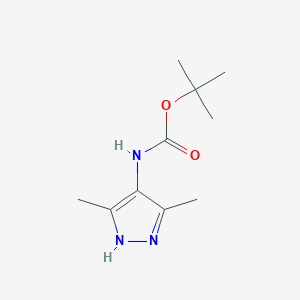
![2-{[(3-Bromophenyl)methyl]amino}propan-1-ol](/img/structure/B1518035.png)
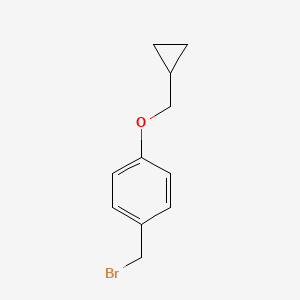


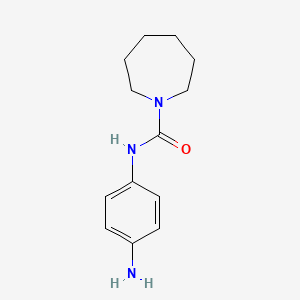
![3-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B1518044.png)
